4-tert-Butyl 1-ethyl 2-(phenylsulfanyl)butanedioate
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Overview
Description
4-tert-Butyl 1-ethyl 2-(phenylsulfanyl)butanedioate: is an organic compound characterized by its complex structure, which includes a tert-butyl group, an ethyl group, and a phenylsulfanyl group attached to a butanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl 1-ethyl 2-(phenylsulfanyl)butanedioate typically involves multiple steps:
Formation of the tert-butyl group: This can be achieved by reacting isobutylene with a suitable catalyst.
Introduction of the ethyl group: This step often involves the use of ethyl halides in the presence of a base.
Attachment of the phenylsulfanyl group: This can be done through a nucleophilic substitution reaction using phenylthiol and a suitable leaving group.
Formation of the butanedioate backbone: This involves the esterification of butanedioic acid with the previously formed intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. The process would include:
Catalytic reactions: Using catalysts to enhance reaction rates and selectivity.
Purification steps: Including distillation, crystallization, and chromatography to isolate the desired product.
Quality control: Ensuring the final product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl 1-ethyl 2-(phenylsulfanyl)butanedioate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Bases and nucleophiles: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.
Major Products Formed
Sulfoxides and sulfones: From oxidation of the phenylsulfanyl group.
Alcohols: From reduction of the ester groups.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
4-tert-Butyl 1-ethyl 2-(phenylsulfanyl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butyl 1-ethyl 2-(phenylsulfanyl)butanedioate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially altering their activity.
Pathways Involved: It may influence metabolic pathways, signal transduction, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl 1-ethyl 2-(methylsulfanyl)butanedioate: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
4-tert-Butyl 1-ethyl 2-(phenylsulfanyl)pentanedioate: Similar structure but with a pentanedioate backbone instead of butanedioate.
Uniqueness
4-tert-Butyl 1-ethyl 2-(phenylsulfanyl)butanedioate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
121904-18-5 |
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Molecular Formula |
C16H22O4S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-O-tert-butyl 1-O-ethyl 2-phenylsulfanylbutanedioate |
InChI |
InChI=1S/C16H22O4S/c1-5-19-15(18)13(11-14(17)20-16(2,3)4)21-12-9-7-6-8-10-12/h6-10,13H,5,11H2,1-4H3 |
InChI Key |
PJBBMWRZZODGGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=O)OC(C)(C)C)SC1=CC=CC=C1 |
Origin of Product |
United States |
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